molecular formula C9H7N3 B055798 Pyrazolo[1,5-a]pyridine-3-acetonitrile CAS No. 118055-01-9

Pyrazolo[1,5-a]pyridine-3-acetonitrile

Cat. No. B055798
CAS RN: 118055-01-9
M. Wt: 157.17 g/mol
InChI Key: KPFQTJKLNKNOCO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-acetonitrile is a heterocyclic compound . It’s a part of the pyrazolo[1,5-a]pyrimidines family, which is known for its significant biological activities . Many of its derivatives are biologically active and are used in the preparation of compound libraries for medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile involves several steps. The process starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-3-acetonitrile is complex and involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-3-acetonitrile can undergo various chemical reactions. For instance, it can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-3-acetonitrile exhibits diverse and valuable synthetical, biological, and photophysical properties . Its properties are highly dependent on the nature of their substituent groups .

Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine-3-acetonitrile, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Fluorescent Organic Compounds

These compounds have been a major focus of research related to materials science and biological interactions . They are used in a wide range of applications, from ionic or molecular sensing to bioimaging applications, and from organic light-emitting devices to bio-macromolecular interactions .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This makes them of interest in the field of biochemistry and molecular biology .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . This suggests potential applications in the treatment of diseases caused by trypanosomes, such as African sleeping sickness .

Antimicrobial Activity

Some of the newly synthesized heterocycles, including Pyrazolo[1,5-a]pyridine-3-acetonitrile, have shown inhibitory activity against several strains of bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents .

Medicinal Applications

The pyrazolopyrimidine moiety, which includes Pyrazolo[1,5-a]pyridine-3-acetonitrile, is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Future Directions

The future directions for Pyrazolo[1,5-a]pyridine-3-acetonitrile research could involve synthesizing structurally diverse pyrazole derivatives, as they are highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQTJKLNKNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556548
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118055-01-9
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
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